molecular formula C11H13NO3 B3407201 Isopropyl 2-oxo-2-(phenylamino)acetate CAS No. 56934-59-9

Isopropyl 2-oxo-2-(phenylamino)acetate

Cat. No.: B3407201
CAS No.: 56934-59-9
M. Wt: 207.23 g/mol
InChI Key: MJPLPRYORYZQEN-UHFFFAOYSA-N
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Description

Isopropyl 2-oxo-2-(phenylamino)acetate is an organic compound with the molecular formula C11H13NO3 It is an ester derivative of oxamic acid and is characterized by the presence of an isopropyl group, a phenylamino group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-oxo-2-(phenylamino)acetate typically involves the esterification of oxamic acid derivatives. One common method is the reaction of oxamic acid with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-oxo-2-(phenylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxamates and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenylamino derivatives.

Scientific Research Applications

Isopropyl 2-oxo-2-(phenylamino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-oxo-2-(phenylamino)acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenylamino group can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Isopropyl 2-oxo-2-(phenylamino)acetate can be compared with similar compounds such as:

    Ethyl 2-oxo-2-(phenylamino)acetate: Similar structure but with an ethyl group instead of an isopropyl group.

    Methyl 2-oxo-2-(phenylamino)acetate: Contains a methyl group instead of an isopropyl group.

    Phenyl 2-oxo-2-(phenylamino)acetate: Has a phenyl group in place of the isopropyl group.

Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in synthesis and drug development.

Properties

IUPAC Name

propan-2-yl 2-anilino-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(2)15-11(14)10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLPRYORYZQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368077
Record name F0835-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56934-59-9
Record name F0835-0042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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